molecular formula C6H3F3N4 B3149919 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 681249-56-9

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No. B3149919
M. Wt: 188.11 g/mol
InChI Key: PODZNIVAQJSKBB-UHFFFAOYSA-N
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Description

“2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine” is a chemical compound . It’s a type of nitrogen-containing heterocycle, which are widely found in natural products, synthetic drugs, and functional materials .


Synthesis Analysis

The synthesis of similar compounds involves various techniques . For instance, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine” and its derivatives can be characterized using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving “2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine” and its derivatives are complex and can involve various pathways . For example, a tele-substitution reaction in a [1,2,4]triazolo[4,3-a]pyrazine system was discovered and studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine” can be determined using various techniques . For instance, the melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be determined .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry Applications

  • Synthetic Pathways : The synthesis and application of 1,2,3-triazole-fused pyrazines and pyridazines, including 1,2,4-triazolo[1,5-a]pyrazines, have been achieved through various synthetic routes. These compounds have found applications in medicinal chemistry for c-Met inhibition, GABAA modulation, as fluorescent probes, and as structural units in polymers (Hoffman & Schoffstall, 2022).
  • Microwave-assisted Synthesis : A microwave-assisted synthesis approach has been utilized to afford trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, among others, highlighting a versatile method for incorporating the trifluoromethyl group into heterocyclic frameworks (Shaaban, 2008).

Biological Activities and Applications

  • Antimicrobial Activity : New pyrazoline and pyrazole derivatives, including those related to 1,2,4-triazolo[1,5-a] frameworks, have been synthesized and shown to exhibit antimicrobial activities against a variety of organisms. This research highlights the potential of such compounds in developing new antimicrobial agents (Hassan, 2013).
  • Anticancer Properties : The synthesis of 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine, an important intermediate for anticancer drugs, underscores the significance of these compounds in the development of novel cancer therapies. Optimized synthetic methods have led to high yields, demonstrating the potential for large-scale production (Zhang et al., 2019).

Material Science and Chemical Properties

  • Fluorine Chemistry : The study of reactions and synthesis involving trifluoromethylated compounds, including 1,2,4-triazolo[1,5-a]pyrazine derivatives, contributes to the understanding of fluorine chemistry and its applications in designing materials with unique properties (Khudina et al., 2005).

Pharmacological Applications

  • PDE Inhibitors : Pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines have been identified as selective inhibitors for phosphodiesterase 2 (PDE2), with potential applications in neurological disorders. This work illustrates the importance of triazolo[1,5-a]pyrazine derivatives in developing new therapeutics (Rombouts et al., 2015).

properties

IUPAC Name

2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N4/c7-6(8,9)5-11-4-3-10-1-2-13(4)12-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODZNIVAQJSKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)C(F)(F)F)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693873
Record name 2-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine

CAS RN

681249-56-9
Record name 2-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681249-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,2,2-trifluoro-N′-hydroxy-N-pyrazin-2-ylethanimidamide (10.5 g, 50.97 mmol, from Step B) and polyphosphoric acid (80 mL) was heated to 150° C. with stirring for 18 h. The solution was added to ice and neutralized by addition of ammonium hydroxide. The dark aqueous solution was extracted three times with ethyl acetate, washed with brine, and dried over anhydrous magnesium sulfate. Concentration followed by flash chromatography (50% then 100% ethyl acetate/hexane) afforded the title compound as a yellow solid.
Quantity
10.5 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine
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2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine
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2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine
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2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine
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Reactant of Route 6
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine

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